molecular formula C10H13Br2NO B13275618 3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol

3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol

Cat. No.: B13275618
M. Wt: 323.02 g/mol
InChI Key: JXJYQYILCDMMJA-UHFFFAOYSA-N
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Description

3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H13Br2NO It is characterized by the presence of a dibromophenyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,4-dibromobenzylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3,4-dibromobenzylamine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The dibromo groups can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The amino-propanol backbone can facilitate binding to biological molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol
  • 3-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol
  • 3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol

Uniqueness

3-{[(3,4-Dibromophenyl)methyl]amino}propan-1-ol is unique due to the presence of dibromo groups, which can impart distinct chemical and biological properties. These properties may include enhanced reactivity and potential biological activity compared to its chlorinated, fluorinated, or methylated analogs.

Properties

Molecular Formula

C10H13Br2NO

Molecular Weight

323.02 g/mol

IUPAC Name

3-[(3,4-dibromophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13Br2NO/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2

InChI Key

JXJYQYILCDMMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNCCCO)Br)Br

Origin of Product

United States

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